molecular formula C4H12O4Si<br>(CH3O)4Si<br>C4H12O4Si B109134 Tetramethoxysilane CAS No. 681-84-5

Tetramethoxysilane

Cat. No.: B109134
CAS No.: 681-84-5
M. Wt: 152.22 g/mol
InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N
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Description

Tetramethoxysilane, also known as tetramethyl orthosilicate, is an organosilicon compound with the chemical formula Si(OCH₃)₄. It is a colorless liquid with a pungent odor and is primarily used as a precursor in the production of silica and other silicon-based materials. This compound is known for its high reactivity and versatility in various chemical processes.

Mechanism of Action

Target of Action

Tetramethoxysilane, also known as Tetramethyl orthosilicate, primarily targets the formation of siliceous materials. It is a versatile raw material used in the synthesis of silica and silicate glasses .

Mode of Action

This compound interacts with its targets through a process known as hydrolysis-condensation . In the initial stage of this process, this compound undergoes hydrolysis to form hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS) . The hydrolysis of this compound is faster than the condensation reaction .

Biochemical Pathways

The hydrolysis-condensation of this compound affects the formation of siloxanes . The hydrolysis-condensation product of this compound is a three-dimensional network-type polysiloxane . This process is influenced by various factors such as pH, temperature, and catalytic conditions .

Pharmacokinetics

The hydrolysis-condensation reactions of this compound are monitored by techniques such as mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance .

Result of Action

The hydrolysis-condensation of this compound results in the formation of a three-dimensional network-type polysiloxane . This product is a key component in the creation of silica and silicate glasses .

Action Environment

The action of this compound is influenced by environmental factors such as pH, temperature, and the presence of catalysts . For instance, the kinetic rate constant of the hydrolysis-condensation reaction of this compound under acidic condition is known to be faster than under other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethoxysilane can be synthesized through the direct reaction of silicon with methanol in the presence of a catalyst. One common method involves the use of copper-based catalysts at elevated temperatures. For instance, when a mixture of copper chloride and silicon is pretreated at 200–240°C in a nitrogen atmosphere, this compound is predominantly formed .

Industrial Production Methods: In industrial settings, this compound is often produced via the sol-gel process. This involves the hydrolysis and condensation of silicon alkoxides, such as tetraethoxysilane, under acidic or basic conditions. The sol-gel process allows for the formation of silica-based materials with controlled porosity and surface properties .

Chemical Reactions Analysis

Types of Reactions: Tetramethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which subsequently condense to form siloxane bonds.

    Substitution Reactions: this compound can react with various nucleophiles, such as alcohols and amines, to form substituted silanes.

Major Products Formed:

    Hydrolysis and Condensation: The primary products are silica (SiO₂) and methanol.

    Substitution Reactions: Depending on the nucleophile, various organosilicon compounds can be formed.

Scientific Research Applications

Tetramethoxysilane has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a precursor in the sol-gel synthesis of silica and other silicon-based materials.

    Biology and Medicine: this compound is used in the synthesis of biocompatible materials for medical implants and drug delivery systems.

    Industry: It is utilized in the production of corrosion-resistant coatings, catalysts, and silicone products.

Comparison with Similar Compounds

    Tetraethoxysilane (Si(OC₂H₅)₄): Similar to tetramethoxysilane, tetraethoxysilane is used in the sol-gel process to produce silica.

    Hexamethoxydisiloxane (Si₂(OCH₃)₆): This compound has two silicon atoms and is used in the synthesis of cyclic siloxanes.

Uniqueness of this compound: this compound is unique due to its high reactivity and ability to form highly cross-linked silica networks. Its lower molecular weight and boiling point make it more volatile and easier to handle in certain applications compared to tetraethoxysilane.

Properties

IUPAC Name

tetramethyl silicate
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InChI

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3
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InChI Key

LFQCEHFDDXELDD-UHFFFAOYSA-N
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Canonical SMILES

CO[Si](OC)(OC)OC
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Molecular Formula

C4H12O4Si, Array
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DSSTOX Substance ID

DTXSID3027291
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Molecular Weight

152.22 g/mol
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Physical Description

Methyl orthosilicate appears as a clear colorless liquid. Flash point below 125 °F. Less dense than water and insoluble in water. Very toxic by ingestion and inhalation and very irritating to skin and eyes. Used to make paints and lacquers., Clear, colorless liquid. [Note: A solid below 28 degrees F.]; [NIOSH], COLOURLESS LIQUID., Clear, colorless liquid., Clear, colorless liquid. [Note: A solid below 28 °F.]
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Boiling Point

250 °F at 760 mmHg (NIOSH, 2023), 121 °C, 250 °F
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Flash Point

205 °F (NIOSH, 2023), 205 °F, 20 °C closed cup, 20 °C c.c.
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Solubility

Soluble (NIOSH, 2023), Very soluble in ethanol, SOL IN ORGANIC SOLVENTS, Not soluble in water, Solubility in water: none, Soluble
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Density

1.02 (NIOSH, 2023) - Denser than water; will sink, 1.0232 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02
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Vapor Density

Relative vapor density (air = 1): 5.3, Relative vapor density (air = 1): 5.3
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Vapor Pressure

12 mmHg at 77 °F (NIOSH, 2023), 16.5 [mmHg], 16.5 mm Hg at 20 °C (2.2 kPa), Vapor pressure, kPa at 20 °C: 2.2, 12 mmHg at 77 °F, (77 °F): 12 mmHg
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Color/Form

Colorless liquid, Clear, colorless liquid [Note: A solid below 28 degrees F].

CAS No.

681-84-5
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Melting Point

28 °F (NIOSH, 2023), -1 °C, -2 °C, 28 °F
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Synthesis routes and methods I

Procedure details

1642 gm of crude product prepared in Example 3 was added to the distilling flask and heated slowly. Distillation fractions were collected at the head temperatures shown in Table 4 . From the composition of the fractions, the 1642 gm of crude product afforded 660 gm trimethoxysilane, which is more than that calculable from the composition of the starting material (first row of Table 4). The additional tri-methoxysilane was formed via the disproportionation of the mixed dimethylaminomethoxysilanes, e.g., HSi(OCH3)2 [N(CH3)2 ]. The vapor phase methanolysis consumed 2521 gm tris(dimethylamino)silane and 1005 gm methanol and produced a total of 1166 gm trimethoxysilane. The stoichiometric amount of trimethoxysilane obtainable from 1005 gm (31.4 moles) methanol is 1277 gm. So the yield of trimethoxysilane was 91.3 wt. % based on methanol converted. Note, however, that the methanol not converted to trimethoxysilane in this pass through the reactor was converted mainly to the mixed dimethylaminomethoxysilanes, e.g., HSi[N(CH3)2 ]2 (OCH3), and mixed methoxydimethylcarbamatosilanes, e.g., HSi[OOCN(CH3)2 ]x (OCH3)3-x (x=1,2,3), which are recyclable. Only negligible quantities of Si(OCH3)4 were formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
dimethylaminomethoxysilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
OOCN(CH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1005 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Example 2 was repeated except that 0.04 gram of rubidium formate was used as the alkali carboxylate catalyst component and reaction time was 4.0 hours. Under these conditions 5.2 grams of methyltrimethoxysilane; 44.0 grams of tetramethoxysilane were produced; and 14.0 grams of methanol was unreacted. Of the total organosilanes in the distillation product 10.5 percent was methyltrimethoxysilane.
Name
rubidium formate
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter and stirring bar. A septum was wired to the Claisen adapter and a water condenser was also attached. Into the flask was placed 5 g (0.041 mol.) trimethoxysilane and 1 g triisopropylbenzene. To this solution was also added 30 ppm of H2PtCl6 (10 ml; 15 mg Pt/ml). The reaction mix was heated to only 120° C. in an oil bath and acetylene was bubbled into the reaction mix with a stainless steel needle at a rate of 50 cc/min with a back pressure maintained of 4-5 psig. After one hour the reaction was complete as monitored by GPC. The major product formed was 1,2-bis(trimethoxysilyl)ethane (76%). Vinyltrimethoxysilane (22%) and tetramethoxysilane (2%) were also produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of sodium formate (53.6 g, 788 mmol) and high boiler solvent dimethylpropyleneurea (DMPU, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (400 mL) was admixed with 100 mL of toluene. To dry the mixture, the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot)) and then the vacuum was tightened until only DMPU passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate). The remaining mixture was cooled down to 100° C., and (chloromethyl)trimethoxysilane (128 g, 750 mmol) was metered in over 5 minutes, and the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours. A reaction check showed complete conversion of the (chloromethyl)trimethoxysilane, and also the desired product (formoxymethyl)trimethoxysilane and the by-products methyl formate, tetramethoxysilane and siloxanes of the silanes formed. The product was distilled at 100° C. temperature (pot) by gradually tightening the vacuum from 15 mbar to 3 mbar (boiling point 59-91° C. (head)). The distillate obtained contained 66.9 g of (formoxymethyl)trimethoxysilane (purity 73.6% (GC area %)); the distillate contained, based on purity, 61.7 g (342 mmol, 46% of theory) of (formoxymethyl)-trimethoxysilane. The solvent, sodium chloride and excess sodium formate remained in the residue.
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethoxysilane
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Tetramethoxysilane
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Tetramethoxysilane
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